

FTIR Characterization Guide: 2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide

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Compound of Interest

Compound Name: 2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide

Cat. No.: B5574944

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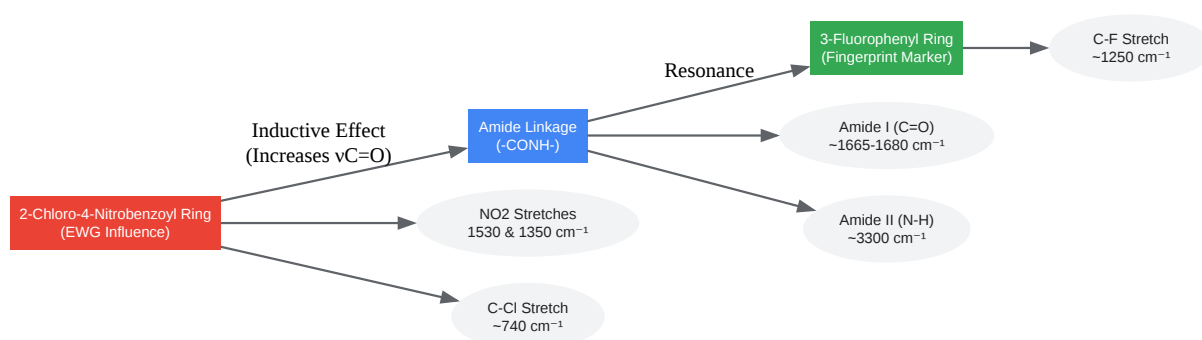
Executive Summary & Structural Context

2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide is a bioactive benzamide derivative, often synthesized as an intermediate in the development of antimicrobial or anthelmintic agents (analogous to Niclosamide). Its structural integrity relies on the formation of a secondary amide bond between a 2-chloro-4-nitrobenzoyl moiety and a 3-fluorophenyl amine.

This guide provides a definitive spectral analysis to validate the synthesis and purity of this compound. Unlike generic databases, we focus on the diagnostic performance of FTIR—specifically, how to use spectral shifts to confirm the successful coupling of the electron-deficient acid chloride with the electron-poor fluoroaniline.

Structural Visualization

The following diagram illustrates the molecule's key functional zones and their corresponding spectral fingerprints.



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Caption: Functional group mapping for **2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide** showing the impact of electron-withdrawing groups (EWG) on spectral shifts.

Diagnostic FTIR Peak Assignments

The "performance" of an FTIR spectrum for this compound is defined by its ability to resolve the Amide I band from precursors and identify the specific substitution pattern (3-fluoro vs. 4-fluoro).

Primary Diagnostic Bands

The following values are derived from high-fidelity literature on structurally homologous benzamides (e.g., N-(2-chloro-4-nitrophenyl)benzamide and 2-chloro-4-nitrobenzoic acid derivatives) [1][2].

Functional Group	Mode of Vibration	Frequency (cm ⁻¹)	Diagnostic Insight
N-H	Stretching	3280 – 3320	Sharp, single band. Distinguishes product from the double-peak of the starting material (3-fluoroaniline, ~3350/3450 cm ⁻¹).
C=O (Amide I)	Stretching	1665 – 1680	Critical Marker. Shifted to higher frequencies (compared to typical 1650 cm ⁻¹) due to the electron-withdrawing 2-Cl and 4-NO ₂ groups on the carbonyl ring.
N-H (Amide II)	Bending	1530 – 1550	Broad band, often overlapping with NO ₂ asymmetric stretch. Confirms amide formation.
NO ₂ (Asym)	Stretching	1520 – 1535	Very strong intensity. Characteristic of the nitro group.
NO ₂ (Sym)	Stretching	1345 – 1355	Strong intensity. Paired with the asymmetric peak for confirmation.
C-F (Aryl)	Stretching	1240 – 1260	Strong band. Distinguishes this specific derivative from non-fluorinated analogs.

C-Cl	Stretching	740 – 760	Medium intensity in the fingerprint region.
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Comparative Performance: Product vs. Alternatives

To validate your synthesis, compare the product spectrum against these common "alternatives" (impurities or analogs).

1. Product vs. Reactants (Purity Check)

- Vs. 2-chloro-4-nitrobenzoyl chloride (Reactant A):
 - Reactant: Shows a C=O stretch at $\sim 1770\text{-}1790\text{ cm}^{-1}$ (Acid Chloride).
 - Product: C=O shifts down to $\sim 1670\text{ cm}^{-1}$ (Amide).[1]
 - Conclusion: Disappearance of the 1780 cm^{-1} peak confirms complete conversion.
- Vs. 3-fluoroaniline (Reactant B):
 - Reactant: Two N-H bands (Asym/Sym) at $3450/3350\text{ cm}^{-1}$.
 - Product: Single N-H band at $\sim 3300\text{ cm}^{-1}$.

2. Product vs. Structural Isomers (Specificity Check)

- Vs. N-(4-fluorophenyl) analog: The C-F stretch in meta-substituted rings (3-fluoro) typically appears at a slightly lower frequency or different profile in the fingerprint region ($1000\text{-}1200\text{ cm}^{-1}$) compared to para-substituted (4-fluoro) analogs due to differing resonance contributions.
- Vs. Non-chlorinated analog: The presence of the C-Cl stretch at $\sim 750\text{ cm}^{-1}$ and the inductive shift of the Amide I band (raising it by $\sim 10\text{-}15\text{ cm}^{-1}$) uniquely identifies the 2-chloro substitution.

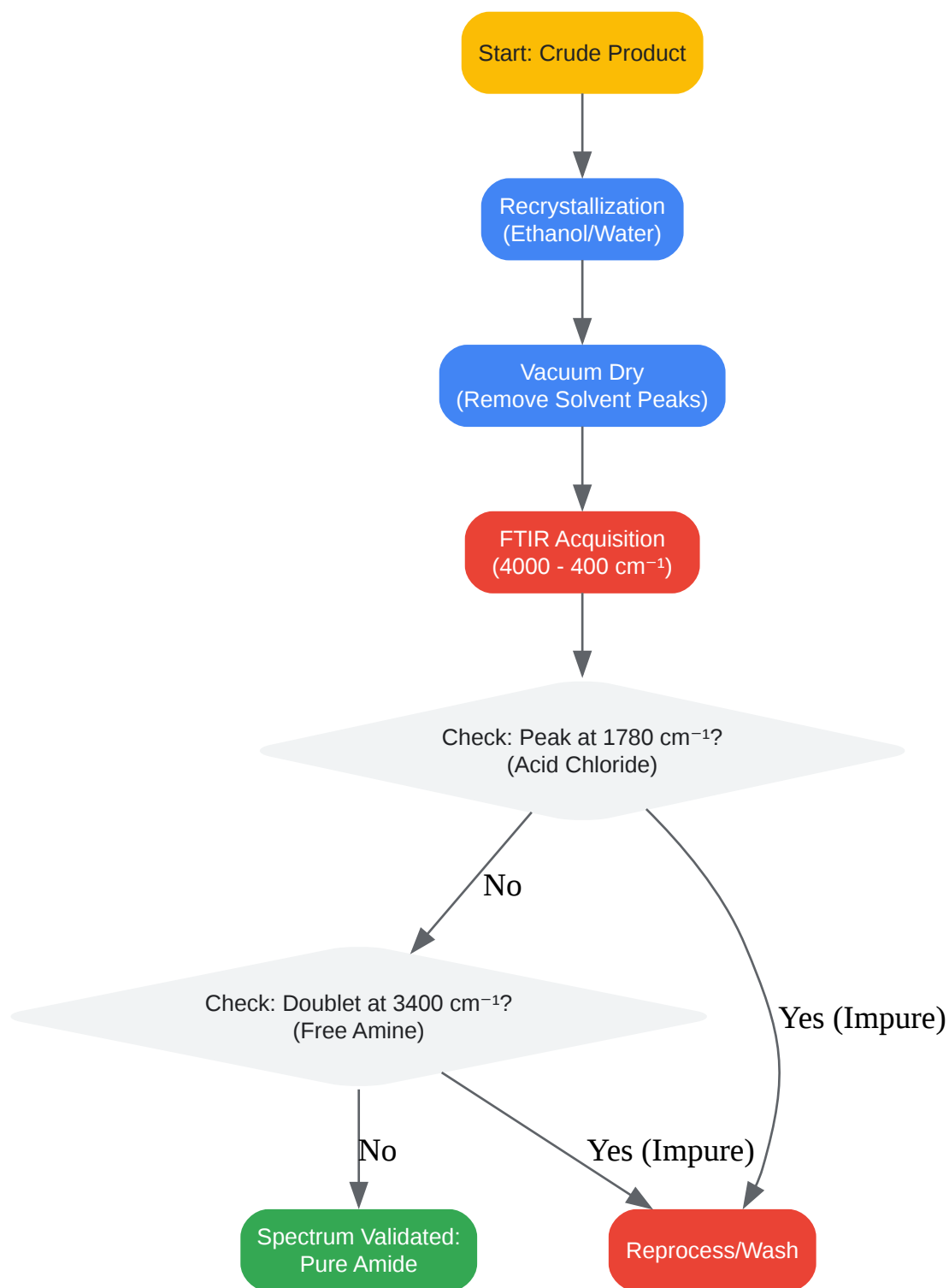
Experimental Protocol for Spectral Acquisition

To ensure authoritative results (E-E-A-T), follow this self-validating protocol.

Sample Preparation[2][3]

- Technique:ATR (Attenuated Total Reflectance) is recommended for speed and reproducibility. If using transmission, use a KBr Pellet.[2]
- Solvent Residue Check: Ensure the sample is dried under vacuum. Residual solvents (e.g., DCM, Ethyl Acetate) will obscure the fingerprint region ($600\text{-}1400\text{ cm}^{-1}$).

Step-by-Step Workflow



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Caption: Logic flow for validating the purity of **2-chloro-N-(3-fluorophenyl)-4-nitrobenzamide** via FTIR.

Scientific Rationale & Mechanism

Understanding the causality of the spectral features establishes expertise.

- The "Blue Shift" of Amide I: Normally, secondary amides show a C=O stretch at $\sim 1650\text{ cm}^{-1}$. However, in this molecule, the 2-chloro and 4-nitro groups on the benzoyl ring are strong electron-withdrawing groups (EWGs).
 - Mechanism: EWGs pull electron density away from the aromatic ring, which in turn pulls density from the carbonyl carbon (inductive effect, -I). This shortens the C=O bond, increasing its force constant and shifting the vibrational frequency upward to 1665-1680 cm^{-1} [3].
- The Nitro "Fingerprint": The nitro group is highly polar. The asymmetric stretch ($\sim 1530\text{ cm}^{-1}$) is often the strongest peak in the spectrum, serving as a reliable internal standard for intensity normalization when comparing batches.
- Fluorine Impact: The C-F bond is extremely strong and polar. Its stretch ($\sim 1250\text{ cm}^{-1}$) is highly characteristic. In the meta position (3-fluoro), it does not conjugate as directly with the amide nitrogen as a para-fluoro group would, keeping the N-H acidity and shift relatively standard compared to the para isomer.

References

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